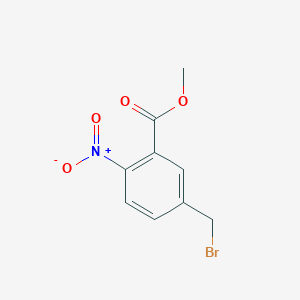

5-(ブロモメチル)-2-ニトロ安息香酸メチル

概要

説明

Methyl 5-(bromomethyl)-2-nitrobenzoate is an organic compound composed of a methyl group attached to a 5-bromomethyl-2-nitrobenzoic acid. It is a colorless solid that is soluble in organic solvents such as chloroform and methanol. This compound has a variety of applications in the field of organic chemistry, including its use as a reagent in the synthesis of other compounds, as well as its use in scientific research and laboratory experiments. The purpose of

科学的研究の応用

ブロックコポリマーの合成

5-(ブロモメチル)-2-ニトロ安息香酸メチル: は、可逆的付加-断裂連鎖移動(RAFT)重合によるブロックコポリマーの合成に使用されます 。このプロセスには、ポリ(スチレン-b-メタクリル酸メチル)ブロックコポリマーの生成が含まれ、これはさまざまな産業用途のための調整された特性を持つ先進材料の開発において重要です。

チオールのブロモメチル化

この化合物は、チオールのブロモメチル化における重要な中間体として機能します 。この反応は、合成化学における貴重なビルディングブロックであるブロモメチルスルフィドを生成するために不可欠です。これらの中間体は、構造的に多様な分子の幅広いアレイを作成するために使用され、化学合成に使用できるツールキットを拡大します。

作用機序

Target of Action

Methyl 5-(bromomethyl)-2-nitrobenzoate is a complex organic compoundSimilar compounds have been known to target proteins involved in various biochemical reactions .

Mode of Action

Bromomethyl groups are often used in organic synthesis for their electrophilic properties, which allow them to participate in various reactions . The nitro group can also undergo various transformations, including reduction to an amine .

Biochemical Pathways

Compounds with similar structures have been used in suzuki–miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Pharmacokinetics

The compound’s solubility properties can be influenced by the organic group appended to the bridging carbon .

Result of Action

Similar compounds have been used in organic synthesis to create a variety of biologically active molecules .

Action Environment

The action, efficacy, and stability of Methyl 5-(bromomethyl)-2-nitrobenzoate can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of other reactive species, pH, temperature, and solvent conditions .

特性

IUPAC Name |

methyl 5-(bromomethyl)-2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO4/c1-15-9(12)7-4-6(5-10)2-3-8(7)11(13)14/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJAFGSCUXQKJRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)CBr)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90539430 | |

| Record name | Methyl 5-(bromomethyl)-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90539430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

88071-91-4 | |

| Record name | Methyl 5-(bromomethyl)-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90539430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

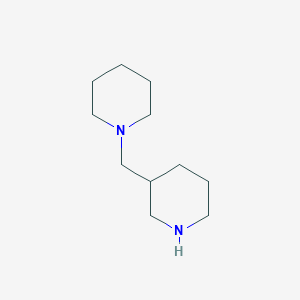

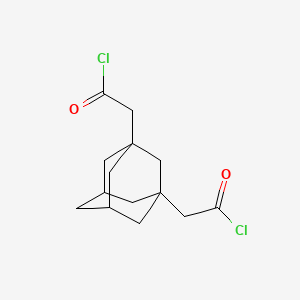

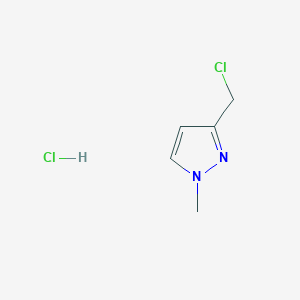

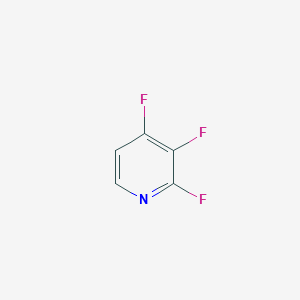

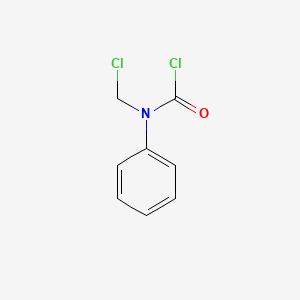

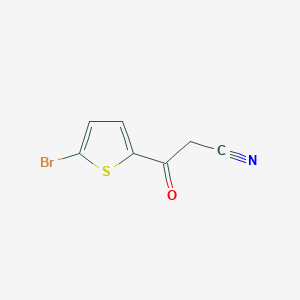

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。